

Application Notes: ^1H and ^{13}C NMR Analysis of 4-(Trifluoromethoxy)phenylacetic acid

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)phenylacetic acid

Cat. No.: B1304646

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Introduction

4-(Trifluoromethoxy)phenylacetic acid is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its structural characterization is crucial for quality control and to ensure the desired downstream reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and purity assessment of organic molecules. This document provides a detailed protocol and analysis of the ^1H and ^{13}C NMR spectra of **4-(Trifluoromethoxy)phenylacetic acid**.

Chemical Structure

 Chemical structure of 4-(Trifluoromethoxy)phenylacetic acid

Molecular Formula: $\text{C}_9\text{H}_7\text{F}_3\text{O}_3$ Molecular Weight: 220.15 g/mol CAS Number: 4315-07-5[1]

Experimental Protocols

A detailed methodology for the acquisition of ^1H and ^{13}C NMR spectra of **4-(Trifluoromethoxy)phenylacetic acid** is outlined below.

1. Sample Preparation

- For ^1H NMR: Accurately weigh 5-25 mg of **4-(Trifluoromethoxy)phenylacetic acid** and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform- d , CDCl_3 ; or

Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.

- For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a more concentrated sample is recommended. Accurately weigh 50-100 mg of the compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent.
- Procedure:
 - Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
 - Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrument: A standard high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).
- Parameters for ¹H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16 to 64, depending on the sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Acquisition Time: 2-4 seconds.
 - Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).
- Parameters for ¹³C NMR:
 - Pulse Program: Standard proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: A range that encompasses all expected carbon signals (e.g., 0-200 ppm).

Data Presentation

It is important to note that specific chemical shifts (δ in ppm), coupling constants (J in Hz), and multiplicities can vary slightly depending on the solvent used, the concentration of the sample, and the magnetic field strength of the NMR instrument. The following tables represent predicted data based on the analysis of structurally similar compounds and general principles of NMR spectroscopy, as specific experimental data for **4-(Trifluoromethoxy)phenylacetic acid** was not available in the public domain through the conducted searches.

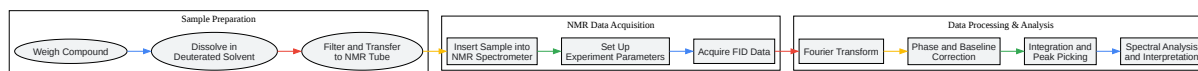
Table 1: Predicted ^1H NMR Spectral Data for **4-(Trifluoromethoxy)phenylacetic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	broad singlet	1H	-COOH
~7.35	doublet	2H	Ar-H (ortho to CH_2COOH)
~7.20	doublet	2H	Ar-H (ortho to OCF_3)
~3.65	singlet	2H	-CH ₂ -

Table 2: Predicted ^{13}C NMR Spectral Data for **4-(Trifluoromethoxy)phenylacetic acid**

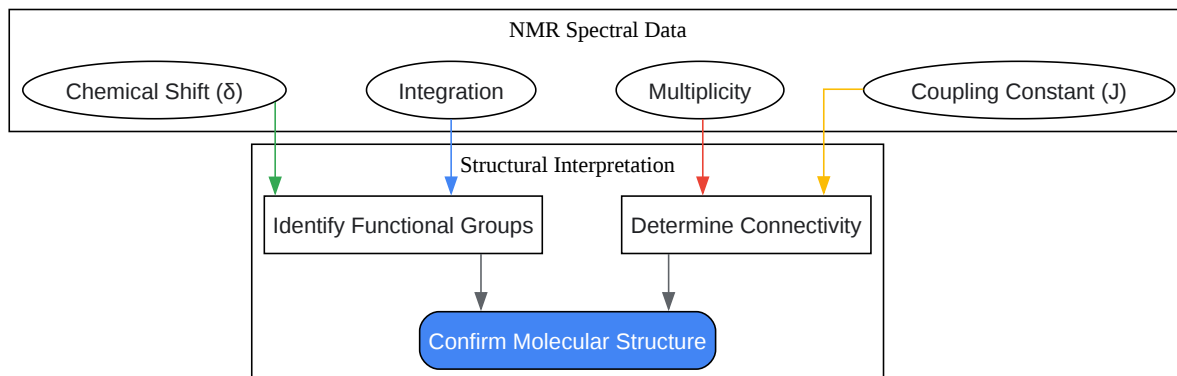
Chemical Shift (δ , ppm)	Assignment
~176	-COOH
~148	Ar-C (para to CH ₂ COOH)
~132	Ar-C (ipso to CH ₂ COOH)
~131	Ar-CH (ortho to CH ₂ COOH)
~122	Ar-CH (ortho to OCF ₃)
~120 (quartet)	-OCF ₃
~40	-CH ₂ -

Mandatory Visualizations



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Caption: Experimental workflow for NMR analysis.



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Caption: Logical relationship of NMR data analysis.

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References

- 1. 4-(三氟甲氧基)苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.cn]
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